Piquerol A

Description

Piquerol A is a monoterpene isolated from Piqueria trinervia Cav., a plant traditionally used in Mexican folk medicine. It exhibits significant anti-inflammatory activity, as demonstrated in murine models of TPA-induced ear edema, where it reduced inflammation by 66.19% at 2 mg/ear, comparable to indomethacin (IND) (61.44%) . Mechanistically, this compound inhibits pro-inflammatory mediators such as NF-κB (26.6% inhibition), TNF-α (33.3% reduction), IL-1β, and IL-6 (47.5% reduction), while upregulating the anti-inflammatory cytokine IL-10 (63.6% increase) . It also stabilizes lysosomal and erythrocyte membranes, akin to diclofenac, suggesting phospholipase inhibition as a mode of action . This compound demonstrates low cytotoxicity (IC50 = 1151.71 µM in macrophages) and notable antigiardial activity (IC50 = 2.42 µg/mL) with favorable selectivity indices .

Properties

CAS No. |

32151-10-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

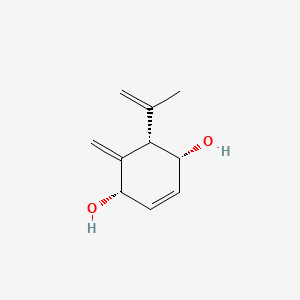

IUPAC Name |

(1R,4S,6S)-5-methylidene-6-prop-1-en-2-ylcyclohex-2-ene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-5,8-12H,1,3H2,2H3/t8-,9+,10-/m0/s1 |

InChI Key |

NEMBFIOCFSUBLI-AEJSXWLSSA-N |

SMILES |

CC(=C)C1C(C=CC(C1=C)O)O |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H](C=C[C@@H](C1=C)O)O |

Canonical SMILES |

CC(=C)C1C(C=CC(C1=C)O)O |

Other CAS No. |

32151-10-3 |

Synonyms |

piquerol A piquerol A, trans-3,6-(+)-isomer piquerol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Trinervinol

- Anti-parasitic Activity: Trinervinol, another monoterpene from P.

- Toxicity: Trinervinol exhibits lower cytotoxicity (CC50 = 590 µg/mL in human fibroblasts) than Piquerol A (CC50 = 510 µg/mL), yielding a higher selectivity index (290.64 vs. 210.74) .

Carquejol and Piquerinol

- Found in the same plant extracts, these compounds contribute to antibacterial activity (e.g., against B. subtilis and V. cholerae) but lack detailed mechanistic or anti-inflammatory data .

Functional Analogues

Indomethacin (IND)

- Anti-inflammatory Efficacy : IND, a reference NSAID, inhibits TPA-induced edema by 61.44%, slightly less than this compound (66.19%) . Both comparably reduce NF-κB (31.7% vs. 26.6%) and pro-inflammatory cytokines, but this compound uniquely enhances IL-10 .

- Safety: this compound’s cytotoxicity (CC50 = 1151.71 µM) far exceeds IND’s known gastrointestinal and renal risks, highlighting its safer profile .

Diclofenac

- Both compounds stabilize lysosomal membranes, reducing phospholipase-mediated inflammation. However, this compound’s broader cytokine modulation and lower toxicity distinguish it .

Research Findings and Data Analysis

Table 1: Anti-inflammatory Activity Comparison

| Compound | Edema Inhibition (%) | NF-κB Inhibition (%) | IL-10 Increase (%) | Reference |

|---|---|---|---|---|

| This compound | 66.19 | 26.6 | 63.6 | |

| Indomethacin | 61.44 | 31.7 | N/A |

Table 2: Antigiardial Activity and Toxicity

| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/IC50) | Reference |

|---|---|---|---|---|

| This compound | 2.42 | 510 | 210.74 | |

| Trinervinol | 2.03 | 590 | 290.64 | |

| Metronidazole | N/A | 452 | N/A |

Mechanistic Insights

This compound’s anti-inflammatory action involves dual pathways:

NF-κB Inhibition : Reduces transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2) .

Membrane Stabilization: Mimics diclofenac by preventing lysosomal enzyme release, curtailing acute inflammation . In contrast, trinervinol’s antigiardial superiority may stem from structural variations enhancing parasitic membrane disruption .

Q & A

Basic: What established methodologies are recommended for isolating and characterizing Piquerol A from natural sources?

Answer:

Isolation and characterization of this compound require a multi-step approach:

- Extraction : Use solvent-based techniques (e.g., ethanol or hexane extraction) tailored to the compound’s polarity.

- Chromatography : Employ HPLC or GC-MS for purification, referencing retention times and spectral data against known standards .

- Structural Elucidation : Combine NMR, IR, and mass spectrometry to confirm molecular structure .

- Validation : Replicate procedures across independent labs to ensure reproducibility, adhering to protocols in peer-reviewed analytical chemistry journals .

Basic: How can the PICOT framework structure a preclinical study on this compound’s therapeutic effects?

Answer:

The PICOT framework ensures clarity and focus:

- Population (P) : Define the biological model (e.g., in vitro cell lines or in vivo rodent models).

- Intervention (I) : Specify this compound dosage, administration route, and exposure duration.

- Comparison (C) : Use a control group (e.g., placebo or active comparator like a known therapeutic agent).

- Outcome (O) : Quantify endpoints (e.g., tumor growth inhibition, cytokine levels).

- Time (T) : Set observation periods (e.g., 14 days for acute toxicity) .

Example: “In colorectal cancer cell lines (P), does 50 µM this compound (I) compared to 5-FU (C) reduce proliferation (O) over 72 hours (T)?”

Advanced: How should researchers address contradictions in reported pharmacological efficacy of this compound across studies?

Answer:

Contradictions often stem from methodological variability. To resolve them:

- Systematic Review : Use PRISMA guidelines to aggregate data, assessing bias and heterogeneity in experimental designs (e.g., dose ranges, model organisms) .

- Meta-Analysis : Apply random-effects models to quantify overall effect sizes and identify moderators (e.g., pH, temperature) influencing outcomes .

- Sensitivity Analysis : Test if exclusion of outliers or low-quality studies alters conclusions .

- Replication Studies : Standardize protocols (e.g., OECD guidelines for toxicity assays) to minimize variability .

Advanced: What strategies optimize experimental conditions for studying this compound’s mechanism of action in dynamic biochemical environments?

Answer:

- Factorial Design : Use DOE (Design of Experiments) to test interactions between variables (e.g., pH, temperature, co-administered compounds) .

- Real-Time Monitoring : Implement biosensors or live-cell imaging to track this compound’s intracellular effects temporally .

- Computational Modeling : Develop QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinities under varying conditions .

- Validation : Cross-verify findings with orthogonal assays (e.g., siRNA knockdown of suspected molecular targets) .

Basic: How to ensure sufficient data quality and availability for this compound research?

Answer:

- Pre-Registration : Document hypotheses and methods on platforms like Open Science Framework to avoid data dredging .

- Data Repositories : Share raw spectra, chromatograms, and toxicity datasets in public databases (e.g., ChEMBL, PubChem) .

- Statistical Power Analysis : Calculate sample sizes a priori using tools like G*Power to ensure reliability .

Advanced: What comparative frameworks are effective for evaluating this compound against analogs in structure-activity relationship (SAR) studies?

Answer:

- PICOT-Driven Comparison : Contrast this compound with structural analogs using defined endpoints (e.g., IC50, bioavailability) .

- Cluster Analysis : Group compounds by pharmacophore features to identify critical functional groups .

- Kinetic Studies : Compare association/dissociation rates (e.g., surface plasmon resonance for receptor binding) .

- Ethical Review : Ensure compliance with animal welfare or biosafety regulations when testing analogs .

Basic: How to formulate a research question investigating this compound’s role in metabolic pathways?

Answer:

Apply the PEO framework (Population, Exposure, Outcome):

- Population : Specific cell types (e.g., hepatocytes).

- Exposure : this compound concentration and exposure time.

- Outcome : Metabolic markers (e.g., ATP levels, enzyme activity) .

Example: “In primary hepatocytes (P), does 24-hour exposure to 10 µM this compound (E) alter glycolysis rates (O)?”

Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?

Answer:

- Time-Stratified Sampling : Collect biomarkers (e.g., liver enzymes) at intervals (e.g., 30, 60, 90 days) .

- Cohort Controls : Include groups receiving intermittent vs. continuous dosing .

- Omics Integration : Use transcriptomics/proteomics to identify toxicity pathways .

- Ethical Oversight : Follow IACUC protocols for humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.